molecular formula C10H13BrClN B1445288 4-Bromo-2-tert-butyl-6-chlorophenylamine CAS No. 1079742-66-7

4-Bromo-2-tert-butyl-6-chlorophenylamine

Cat. No. B1445288
CAS RN: 1079742-66-7
M. Wt: 262.57 g/mol
InChI Key: HGVWVEFWQHBODC-UHFFFAOYSA-N
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Description

4-Bromo-2-tert-butyl-6-chlorophenylamine, also known as 4-Bromo-2-t-butyl-6-chlorophenylamine, is a chemical compound of the amine family. It is used in the synthesis of various compounds, including pharmaceuticals, and has a variety of applications in the scientific research field. In

Scientific Research Applications

4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine has a variety of applications in the scientific research field. It is used in the synthesis of various compounds, including pharmaceuticals, and is also used as an intermediate in the synthesis of other compounds. It is also used as a reagent in the synthesis of peptidomimetics and other bioactive compounds. Additionally, it is used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine acts as an acid-base catalyst in the synthesis of polymers and other materials. It is able to activate the reaction between two molecules by acting as a proton donor or acceptor. This allows the reaction to proceed more quickly and efficiently. Additionally, 4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine can be used as a reagent in the synthesis of peptidomimetics and other bioactive compounds.
Biochemical and Physiological Effects
4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine has no known biochemical or physiological effects on humans. It is not known to be toxic or hazardous and is generally considered to be safe for laboratory use.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine in laboratory experiments is its ability to act as an acid-base catalyst. This allows for the synthesis of polymers and other materials to be carried out more efficiently and quickly. Additionally, it can be used as a reagent in the synthesis of peptidomimetics and other bioactive compounds. However, it is important to note that 4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine is not soluble in water, so it must be used in a solvent such as acetonitrile or dimethylformamide.

Future Directions

In the future, 4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine could be used to synthesize more complex compounds and materials. Additionally, its use as a reagent in the synthesis of peptidomimetics and other bioactive compounds could be further explored. Furthermore, its potential use in the synthesis of drugs and other pharmaceuticals could be investigated. Finally, its use as a catalyst in the synthesis of polymers and other materials could be further developed.

properties

IUPAC Name

4-bromo-2-tert-butyl-6-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVWVEFWQHBODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-tert-butyl-6-chlorophenylamine

Synthesis routes and methods

Procedure details

6.4 g (48 mmol) of N-chlorosuccinimide are added to a solution of 10 g (44 mmol) of 4-bromo-2-tert-butylphenylamine (example 1a) in 150 ml of DMF. The medium is heated at 70° C. for 2 hours. It is then poured into a saturated aqueous solution of sodium chloride and extracted with ethyl acetate. The organic phases are combined and washed with water and then dried over sodium sulphate. The residue is chromatographed on silica gel (90/10 heptane/ethyl acetate). 11.4 g of 4-bromo-2-tert-butyl-6-chlorophenylamine are obtained in the form of an orange oil (yield=99%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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